Curine
Overview
Description
Curine is a bisbenzylisoquinoline alkaloid isolated from the plant Chondrodendron platyphyllum, which belongs to the Menispermaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-allergic, and analgesic effects .
Scientific Research Applications
Mechanism of Action
Target of Action
Curine’s primary targets are the Toll-Like Receptor 4 (TLR4) and Myeloid Differentiation Factor 2 (MD-2) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
This compound interacts with its targets through hydrophobic interactions . It binds to the hydrophobic cavity of the MD-2 receptor, making hydrophobic interactions with specific amino acids . This interaction remains stable during the simulation, indicating an antagonistic interaction with the molecular complex lipopolysaccharides/toll-like receptor/4 myeloid differentiation factor 2 .
Biochemical Pathways
This compound affects the TLR4/MD-2/NF-κB (p65) signaling pathway . It downregulates the expression of the TLR4 receptor and the phosphorylation of nuclear factor-kappa B (p65), leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Pharmacokinetics
Previous studies have demonstrated that this compound is orally active at non-toxic doses
Result of Action
This compound exhibits potent anti-inflammatory and anti-allergic effects. It inhibits the recruitment of inflammatory cells, mainly dependent on neutrophil migration, and restores the pulmonary architecture by reducing edema, vascular permeability, and the total protein content . In HL-60 leukemic cells, this compound induces cell cycle arrest at the G1 phase and apoptosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Curine interacts with various enzymes and proteins within the body. It has been found to inhibit mast cell activation, which is a key player in allergic reactions . This inhibition prevents the generation of lipid mediators, which are molecules that play a role in inflammation and allergic responses .
Cellular Effects
This compound has demonstrated potent cytotoxic effects on leukemic cell lines, such as HL-60 and K562 . Its cytotoxic effects in HL-60 cells were related to plasma membrane damage and cell cycle arrest at the G1 phase . Additionally, this compound increased the number of apoptotic cells by around 60% in HL-60 cells, inducing about 57% of apoptosis . Moreover, this alkaloid provoked 20% of mitochondrial membrane depolarization .
Molecular Mechanism
The molecular mechanism of this compound’s action involves the inhibition of calcium influx . Calcium plays a crucial role in various cellular processes, including cell signaling and muscle contraction. By inhibiting calcium influx, this compound can affect these processes and exert its effects.
Dosage Effects in Animal Models
In animal models, this compound has been shown to exhibit significant anti-allergic effects without detected toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
Curine can be synthesized through a series of chemical reactions starting from vanillin. The synthetic sequence involves 15 linear steps and includes a total of 24 transformations . Two consecutive copper-catalyzed Ullmann-type carbon-oxygen couplings are crucial for constructing the macrocyclic skeleton of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Chondrodendron platyphyllum. The extraction process includes maceration of the plant material followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Curine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .
Comparison with Similar Compounds
Curine is compared with other bisbenzylisoquinoline alkaloids such as:
Tubocurarine: Both this compound and tubocurarine are derived from plants and exhibit neuromuscular blocking effects.
Guattegaumerine: Similar to this compound, guattegaumerine is a bisbenzylisoquinoline alkaloid with inhibitory effects on macrophage activation.
This compound’s unique combination of anti-inflammatory, anti-allergic, and analgesic properties distinguishes it from other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXDRGWBULKFA-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893489 | |
Record name | (-)-Bebeerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-05-5, 26057-51-2 | |
Record name | (-)-Curine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Curine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Bebeerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Curine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6037FRH2SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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